(R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of oxygen-containing heterocycles. This compound is significant due to its unique structural framework, which includes a chroman-4-one backbone. It is a major building block in a variety of medicinal compounds and exhibits a broad range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one involves several steps. The chroman-4-one framework can be synthesized through various methodologies, including:
One-pot domino reactions: These reactions involve multiple steps that occur in a single reaction vessel, reducing the need for intermediate purification.
Microwave synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Catalytic synthesis: Utilizing catalysts such as ionic liquids or small chiral organic molecules to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic or electrophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one derivatives: These compounds share the chroman-4-one backbone and exhibit similar biological activities.
Quinoline derivatives: These compounds have a quinoline nucleus and are known for their wide range of pharmacological properties.
Uniqueness
®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct biological and chemical properties .
Activité Biologique
(R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one, commonly known as (R)-warfarin sodium, is a synthetic compound belonging to the coumarin class, primarily recognized for its anticoagulant properties. This compound is a sodium salt of warfarin and serves as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, which are crucial for normal blood coagulation.
- Molecular Formula : C19H15NaO4
- Molecular Weight : 330.31 g/mol
- Structure : The compound features a benzopyran structure with a chiral center at the 3-position, contributing to its pharmacological efficacy.
The primary mechanism of action for (R)-warfarin sodium involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme essential for converting vitamin K epoxide to its active form. This inhibition leads to a decreased synthesis of clotting factors II, VII, IX, and X in the liver, resulting in an anticoagulant effect. The stereochemistry of (R)-warfarin significantly influences its potency and interaction with VKOR compared to its enantiomer (S)-warfarin.
Anticoagulant Effects
(R)-warfarin sodium is predominantly used in clinical settings for:
- Prevention of thromboembolic disorders : Effective in preventing venous thrombosis and pulmonary embolism.
- Management of atrial fibrillation : Reduces the risk of stroke in patients with irregular heartbeats.
The effectiveness of (R)-warfarin is influenced by various factors including genetic polymorphisms affecting drug metabolism, dietary interactions (e.g., vitamin K intake), and concurrent medications.
Pharmacokinetics
The pharmacokinetics of (R)-warfarin sodium include:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Highly protein-bound (approximately 99%).
- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver, leading to several metabolites that may also possess anticoagulant activity.
- Excretion : Renal excretion of metabolites.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of (R)-warfarin sodium:
-
Efficacy in Specific Populations :
- A study demonstrated that genetic variations in CYP2C9 and VKORC1 genes significantly affect dosing requirements and therapeutic outcomes in patients receiving warfarin therapy.
- Interaction Studies :
- Comparative Studies with Other Anticoagulants :
Summary Table of Key Features
Feature | Description |
---|---|
Anticoagulant Class | Coumarins |
Primary Use | Anticoagulation |
Mechanism | Inhibition of vitamin K epoxide reductase |
Key Interactions | Vitamin K, NSAIDs, antibiotics |
Genetic Factors Influencing Efficacy | CYP2C9 and VKORC1 polymorphisms |
Monitoring Parameters | Prothrombin time (PT), International normalized ratio (INR) |
Propriétés
Numéro CAS |
36508-91-5 |
---|---|
Formule moléculaire |
C19H15NaO4 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
sodium;2-oxo-3-[(1R)-3-oxo-1-phenylbutyl]chromen-4-olate |
InChI |
InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1/t15-;/m1./s1 |
Clé InChI |
KYITYFHKDODNCQ-XFULWGLBSA-M |
SMILES isomérique |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.